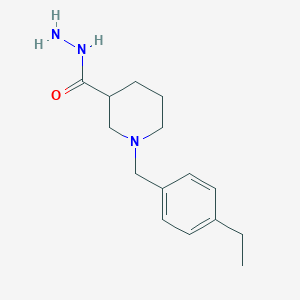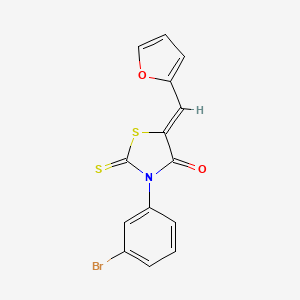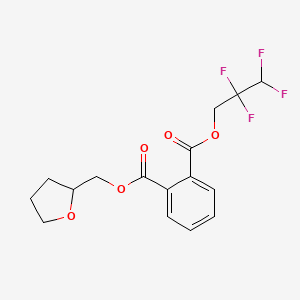
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide
概要
説明
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide, also known as NM-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of organic compounds called benzamides, which are known to have various biological activities.
作用機序
Mode of Action
The exact mode of action of NSC164555 is not fully understood. It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. The presence of the nitrobenzamide group suggests potential interactions with proteins or enzymes that could influence cellular signaling pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of NSC164555 are not well-studied. As with many compounds, factors such as solubility, stability, and molecular size will influence its bioavailability. Further pharmacokinetic studies are needed to understand how NSC164555 is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
The molecular and cellular effects of NSC164555’s action are not well-documented. Based on its chemical structure, it may have potential effects on cellular signaling, enzyme activity, or protein function. These effects would depend on the specific targets of the compound, which are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of NSC164555. These factors can affect the compound’s structure, its interaction with targets, and its overall biological activity .
実験室実験の利点と制限
One advantage of N-(3-chloro-2-methylphenyl)-4-nitrobenzamide in lab experiments is its high yield and purity, which makes it easy to obtain and use in experiments. Additionally, this compound has been found to be stable under various conditions, which makes it suitable for long-term storage. However, one limitation of this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-4-nitrobenzamide. One potential direction is the development of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its efficacy and safety in clinical trials. Additionally, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. Another potential direction is the study of this compound in other disease models, such as neurodegenerative diseases and inflammatory disorders, where PARP inhibition has been shown to have therapeutic effects. Finally, the development of new analogs of this compound with improved pharmacological properties and efficacy should be explored.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has shown promising results in inhibiting the proliferation of cancer stem cells, which are known to be resistant to conventional chemotherapy.
生化学分析
Biochemical Properties
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of certain enzymes, such as urease, which is responsible for various morbidities in the human body . The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their function and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. For example, the compound’s inhibition of urease is achieved through non-competitive inhibition, where it binds to a site other than the enzyme’s active site, leading to a decrease in enzyme activity . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the transcriptional activity of specific genes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with urease, for example, affects the urea cycle and nitrogen metabolism . Additionally, this compound may influence other metabolic pathways by modulating the activity of key enzymes and altering the levels of specific metabolites, thereby impacting overall cellular metabolism.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-12(15)3-2-4-13(9)16-14(18)10-5-7-11(8-6-10)17(19)20/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWIWRJYNXKEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(4-nitrophenoxy)butyl]-2,4-pentanedione](/img/structure/B3846525.png)
![1-[4-(2,4-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B3846527.png)
![O,O-diethyl [2-(diethylamino)-2-oxoethyl]phosphonothioate](/img/structure/B3846534.png)
![4-[3-(2,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846542.png)
![4-[6-(2,5-dimethylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3846543.png)
![1-[6-(2-fluorophenoxy)hexyl]-1H-imidazole](/img/structure/B3846557.png)
![N-[2-(dimethylamino)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B3846563.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-{[2-chloro-5-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B3846569.png)


![1-(3-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B3846585.png)


